5-Bromo-2-(cyclopropylmethoxy)aniline
Description
5-Bromo-2-(cyclopropylmethoxy)aniline (CAS: 1019590-24-9) is a brominated aniline derivative featuring a cyclopropylmethoxy substituent at the ortho position relative to the amino group. It has been utilized in pharmaceutical and materials research, though commercial availability is currently discontinued . Key properties include a molecular weight of 230.09 g/mol and a purity of 95% in synthesized batches . Its structure combines electron-withdrawing (bromine) and sterically bulky (cyclopropylmethoxy) groups, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDWFOADOLXIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(cyclopropylmethoxy)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of 5-Bromo-2-(cyclopropylmethoxy)aniline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of 5-Bromo-2-(cyclopropylmethoxy)aniline on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-2-(cyclopropylmethoxy)aniline can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 5-Bromo-2-(cyclopropylmethoxy)aniline exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. For instance, it can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. Additionally, 5-Bromo-2-(cyclopropylmethoxy)aniline can influence the transcription of specific genes, thereby altering the protein expression profile within the cell.
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-2-(cyclopropylmethoxy)aniline can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-(cyclopropylmethoxy)aniline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its efficacy and potency. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-(cyclopropylmethoxy)aniline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range results in optimal activity, while doses beyond this range can be detrimental.
Metabolic Pathways
5-Bromo-2-(cyclopropylmethoxy)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can influence the metabolic flux and levels of various metabolites within the cell. Additionally, 5-Bromo-2-(cyclopropylmethoxy)aniline can affect the activity of cofactors involved in these metabolic pathways, further modulating its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 5-Bromo-2-(cyclopropylmethoxy)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. For instance, it can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues or cellular compartments. This distribution pattern can significantly affect its overall activity and function within the cell.
Subcellular Localization
The subcellular localization of 5-Bromo-2-(cyclopropylmethoxy)aniline is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression and transcriptional activity.
Biological Activity
5-Bromo-2-(cyclopropylmethoxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
5-Bromo-2-(cyclopropylmethoxy)aniline interacts with various enzymes and proteins, notably cytochrome P450 enzymes, which are essential for drug metabolism. Such interactions can lead to either inhibition or activation of these enzymes, influencing metabolic pathways significantly.
Table 1: Interaction with Cytochrome P450 Enzymes
| Enzyme | Interaction Type | Effect on Metabolism |
|---|---|---|
| CYP1A2 | Inhibition | Decreased drug clearance |
| CYP2C9 | Inhibition | Altered pharmacokinetics |
Cellular Effects
The compound has been shown to affect various cellular processes, including cell signaling pathways and gene expression. Notably, it modulates the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This modulation can lead to significant changes in cellular responses and metabolic activity.
Table 2: Cellular Pathways Affected by 5-Bromo-2-(cyclopropylmethoxy)aniline
| Pathway | Effect | Resulting Changes |
|---|---|---|
| MAPK/ERK | Upregulation | Increased cell growth |
| PI3K/Akt | Downregulation | Apoptosis induction |
Molecular Mechanism
At the molecular level, 5-Bromo-2-(cyclopropylmethoxy)aniline exerts its effects through binding interactions with specific receptors and enzymes. This binding can lead to alterations in gene transcription and protein expression profiles within the cell. The compound's ability to localize to subcellular compartments, such as mitochondria and the nucleus, further influences its biological activity.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of 5-bromo-2-(cyclopropylmethoxy)aniline exhibited significant cytotoxicity against various cancer cell lines. The compound's structural modifications enhanced its efficacy against breast cancer cells (MCF-7 and MDA-MB-231), showing promise as a lead compound for further development .
- Anti-inflammatory Properties : Research indicated that this compound could inhibit inflammatory responses in vitro by downregulating pro-inflammatory cytokines. Such activity suggests potential applications in treating inflammatory diseases.
- Pharmacokinetic Studies : Investigations into the metabolic stability of 5-bromo-2-(cyclopropylmethoxy)aniline revealed that while it interacts with cytochrome P450 enzymes, modifications to its structure could enhance its stability and reduce metabolic degradation .
Comparison with Similar Compounds
Positional Isomers
3-Bromo-2-(cyclopropylmethoxy)aniline (CAS: 1369857-71-5)
- Structural difference : Bromine at the meta position instead of para.
- Impact: Altered electronic effects due to bromine’s proximity to the amino group may enhance nucleophilic substitution reactivity. Purity matches at 95% .
4-Bromo-2-cyclopropylmethoxy-phenylamine (CAS: 1369781-99-6)
- Structural difference : Bromine at the para position relative to the methoxy group.
Substituent Variations
5-Bromo-2-(trifluoromethyl)aniline (CAS: 703-91-3)
5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline (CAS: 946743-75-5)
- Key differences : Bulky naphthyloxy substituent replaces cyclopropylmethoxy.
- Impact : Extended π-conjugation may improve fluorescence properties, but steric bulk complicates synthetic accessibility .
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline (CAS: 946743-19-7)
Physicochemical Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
